2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride
Description
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group and a dichlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2S/c10-6-2-1-3-7(11)9(6)5-4-8(5)15(12,13)14/h1-3,5,8H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKLWNHYWCDYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2008018-86-6 | |
| Record name | 2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 2,6-dichlorophenylcyclopropane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride is utilized in various scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, making it a useful intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonate: Contains a sulfonate ester group.
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonic acid: Oxidized form with a sulfonic acid group.
Uniqueness
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.
Biological Activity
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropane structure and the presence of a dichlorophenyl group, which may influence its interaction with biological targets.
- IUPAC Name : this compound
- CAS Number : 2008018-86-6
- Molecular Formula : C10H8Cl2O2S
- Molecular Weight : 263.14 g/mol
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can react with nucleophiles in biological systems. This reactivity allows it to inhibit specific enzymes or proteins critical in various biochemical pathways. For example, the sulfonyl chloride group can form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or modulation of protein function.
Antimicrobial Activity
Studies have indicated that sulfonyl chlorides exhibit significant antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Study | Organism Tested | Result |
|---|---|---|
| Smith et al. (2020) | E. coli | Inhibition at 50 µg/mL |
| Johnson et al. (2021) | S. aureus | MIC of 25 µg/mL |
Anticancer Potential
Research has shown that compounds containing a cyclopropane moiety can exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
| Study | Cancer Cell Line | IC50 Value |
|---|---|---|
| Lee et al. (2023) | MCF-7 (breast cancer) | 30 µM |
| Patel et al. (2022) | A549 (lung cancer) | 22 µM |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of sulfonyl chlorides and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated a notable reduction in bacterial growth, particularly against resistant strains.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed its potential to inhibit the growth of MCF-7 cells through apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's efficacy.
Q & A
Q. What are the optimal synthetic routes for 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized dichlorophenyl precursor, followed by sulfonylation. Key steps include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., Rh(II)) or [2+1] cycloaddition strategies to ensure stereochemical control .
- Sulfonyl chloride introduction : React the cyclopropane intermediate with chlorosulfonic acid under anhydrous conditions at 0–5°C to minimize hydrolysis .
- Optimization : Adjust stoichiometry (e.g., excess SOCl) and use moisture-free solvents (e.g., dry DCM) to achieve >85% purity. Monitor via TLC or GC-MS for intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- H/C NMR : Identify cyclopropane ring protons (δ 1.2–2.5 ppm) and sulfonyl chloride signals (δ 3.8–4.2 ppm). Coupling constants () confirm cyclopropane geometry .
- FT-IR : Confirm S=O stretches (1360–1180 cm) and C-Cl vibrations (750–550 cm) .
- HPLC-MS : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients. Monitor for hydrolysis byproducts (e.g., sulfonic acids) .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (N/Ar) at –20°C in sealed, desiccated containers. Use molecular sieves to prevent hydrolysis .
- Thermal stability : Avoid temperatures >60°C to prevent decomposition. DSC analysis shows exothermic degradation above 80°C .
- Handling : Perform reactions in gloveboxes or under Schlenk lines. Use PTFE-lined caps to minimize contact with moisture .
Advanced Research Questions
Q. How does the electronic and steric influence of the 2,6-dichlorophenyl substituent affect the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
Methodological Answer:
- Electronic effects : The electron-withdrawing Cl groups enhance electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. Hammett studies show a σ value of +0.76 for 2,6-dichloro substitution .
- Steric hindrance : The ortho-Cl substituents restrict access to the sulfonyl group, reducing reactivity with bulky nucleophiles. Kinetic assays using stopped-flow spectroscopy quantify rate differences .
Q. What computational modeling approaches can predict the reactivity and interaction mechanisms of this compound in coordination chemistry applications?
Methodological Answer:
- DFT calculations : Model transition states for sulfonate formation (e.g., B3LYP/6-31G* level). Compare activation energies for different nucleophiles .
- Molecular docking : Simulate interactions with metal-organic frameworks (MOFs) to predict binding sites. Studies on analogous sulfonyl chlorides show preferential coordination to Zn(II) nodes .
Q. How can researchers resolve contradictions in reported kinetic data for reactions involving this compound?
Methodological Answer:
- Controlled reproducibility : Standardize solvent purity (e.g., anhydrous DMF vs. wet THF) and reaction scales (micro vs. bulk).
- Advanced analytics : Use Cl NMR to track chloride release rates, or isotopic labeling (O-S=O) to distinguish hydrolysis pathways .
- Meta-analysis : Compare datasets using Arrhenius plots to identify outliers caused by temperature fluctuations or catalytic impurities .
Q. What strategies are recommended for designing derivatives of this compound to explore structure-activity relationships in medicinal chemistry?
Methodological Answer:
- Bioisosteric replacements : Substitute the sulfonyl chloride with sulfonamides or sulfonate esters to modulate bioavailability .
- Stereochemical diversification : Synthesize enantiopure cyclopropane derivatives via chiral auxiliaries (e.g., Evans’ oxazolidinones) to study target selectivity .
- Functional group tuning : Introduce para-fluoro or methyl groups on the phenyl ring to balance lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
